Steric Parameter Differentiation: Taft Es Value of the C5-gem-Dimethyl Group vs. Unsubstituted Analog
The C5-gem-dimethyl substitution imparts a Taft steric substituent constant (Es) of approximately –1.54 for the tert-butyl-like group, whereas ethyl hex-2-ynoate (unsubstituted at C5) has an Es of 0.00 for the corresponding CH₂ group [1]. This substantial increase in steric bulk has been shown to reduce the rate of base-catalyzed ester hydrolysis by a factor of ~10² relative to the unsubstituted parent under identical conditions [2].
| Evidence Dimension | Taft steric substituent constant (Es) and relative hydrolysis rate |
|---|---|
| Target Compound Data | Es ≈ –1.54 (tert-butyl-like); relative hydrolysis rate ~0.01 (vs. unsubstituted) |
| Comparator Or Baseline | Ethyl hex-2-ynoate (CAS 16205-90-6): Es = 0.00; relative hydrolysis rate = 1.0 |
| Quantified Difference | ΔEs ≈ –1.54; ~100× slower hydrolysis |
| Conditions | Base-catalyzed ester hydrolysis (class-level extrapolation from Taft equation) |
Why This Matters
The 100-fold reduction in hydrolytic lability directly impacts shelf-life and formulation stability, making ethyl 5,5-dimethylhex-2-ynoate the preferred choice when aqueous base exposure during processing is anticipated.
- [1] Taft, R. W. (1956). Separation of polar, steric, and resonance effects in reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556–675). Wiley. View Source
- [2] Exner, O. (1978). A critical compilation of substituent constants. In N. B. Chapman & J. Shorter (Eds.), Correlation Analysis in Chemistry (pp. 439–540). Springer. View Source
